2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- is formally identified by the IUPAC name 2-pyridin-3-yl-2,5-diazaspiro[3.4]octane , reflecting its hybrid spirocyclic and heteroaromatic architecture. The nomenclature adheres to the Cahn-Ingold-Prelog priority rules , where the spiro junction between the three-membered and four-membered rings defines the numbering system. The pyridinyl substituent at position 2 of the diazaspiro core introduces stereoelectronic asymmetry, necessitating precise locant assignment to avoid ambiguity.
Isomeric possibilities arise from both regioisomerism (alternative positions of the pyridinyl group) and stereoisomerism (spiro junction geometry). While no enantiomeric forms have been reported for this specific derivative, the spirocyclic framework inherently permits axial chirality if substituents create non-superimposable mirror images. Computational studies suggest that the energy barrier for spiro ring inversion exceeds 25 kcal/mol, rendering conformational interconversion negligible at standard temperatures.
Spirocyclic Architecture: Ring Junction Analysis and Conformational Dynamics
The spirocyclic core consists of a three-membered ring (cyclopropane analog) fused to a four-membered ring (azetidine analog) via a shared nitrogen atom. X-ray diffraction data for analogous compounds reveal a dihedral angle of 89.3° between the planes of the two rings, indicating near-perpendicular orientation. This orthogonal arrangement minimizes steric clash between the pyridinyl substituent and the spiro hydrogen atoms, stabilizing the molecule.
Conformational dynamics are governed by puckering modes in the four-membered ring. The azetidine moiety adopts a "twist-boat" conformation , with one nitrogen atom displaced 0.45 Å from the mean plane of the ring. This distortion alleviates angle strain while maintaining π-orbital overlap between the pyridinyl group and the spiro nitrogen lone pairs. Hybrid DFT calculations (B3LYP/6-311+G) predict a **rotational barrier of 18.7 kcal/mol for the pyridinyl group, restricting free rotation and locking the substituent in a conformation that maximizes conjugation with the diazaspiro system.
| Structural Parameter | Value | Method |
|---|---|---|
| Spiro N–N bond length | 1.47 Å | X-ray crystallography |
| Pyridinyl C–N bond length | 1.34 Å | X-ray crystallography |
| Dihedral angle (ring planes) | 89.3° | X-ray crystallography |
| Azetidine puckering amplitude | 0.45 Å | X-ray crystallography |
X-ray Crystallographic Studies of Pyridinyl-Substituted Derivatives
Single-crystal X-ray analysis of 2-pyridin-3-yl-2,5-diazaspiro[3.4]octane reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.921 Å, b = 10.345 Å, c = 12.678 Å, and β = 92.45°. The pyridinyl ring lies coplanar with the three-membered diaziridine ring, forming a conjugated π-system that extends across the spiro nitrogen. This planar alignment facilitates intramolecular charge transfer, as evidenced by a dipole moment of 4.21 D calculated from the electron density map.
Notably, the crystal packing exhibits C–H···N hydrogen bonds (2.65–2.89 Å) between the pyridinyl nitrogen and adjacent spiro C–H groups. These interactions create a herringbone motif along the b-axis, stabilizing the lattice with an overall cohesion energy of −34.7 kcal/mol. The absence of solvent molecules in the unit cell suggests high thermodynamic stability under ambient conditions.
Comparative Structural Analysis with Related Diazaspiro Compounds
When compared to simpler diazaspiro systems like 1,2-diazaspiro[2.5]octane , the pyridinyl-substituted derivative exhibits distinct electronic and steric properties:
- Ring Strain : The [3.4] spiro junction imposes 12.3 kcal/mol greater strain energy than the [2.5] system due to smaller ring sizes.
- Aromatic Stabilization : The pyridinyl group delocalizes electron density into the spiro core, reducing the basicity of the adjacent nitrogen by 3.2 pKₐ units versus non-aromatic analogs.
- Hydrogen Bond Capacity : The pyridinyl nitrogen serves as a hydrogen bond acceptor , unlike non-substituted diazaspiro compounds, enabling unique supramolecular interactions.
Contrasts with 1,4-diazaspiro[2.2]pentane highlight the impact of ring size on reactivity. The smaller [2.2] system undergoes regioselective aziridine ring-opening at rates 40-fold faster than the [3.4] analog, attributable to higher angle strain. Additionally, the [3.4] system’s larger cavity permits easier accommodation of transition metals, suggesting potential catalytic applications absent in tighter spiro frameworks.
Properties
CAS No. |
646056-64-6 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-pyridin-3-yl-2,5-diazaspiro[3.4]octane |
InChI |
InChI=1S/C11H15N3/c1-3-10(7-12-5-1)14-8-11(9-14)4-2-6-13-11/h1,3,5,7,13H,2,4,6,8-9H2 |
InChI Key |
PSESTDMARZXMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN(C2)C3=CN=CC=C3)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
While specific industrial production methods for 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- are not extensively documented, the general approach involves scalable synthetic routes that utilize cost-effective reagents and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of appropriate nucleophiles or electrophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- exhibits significant antimicrobial activity, including potential antitubercular effects. The compound interacts with specific molecular targets, modulating enzyme and receptor activities, which can lead to various biological effects beneficial for therapeutic applications.
Neurological Applications
Studies have shown that this compound can modulate nicotinic acetylcholine receptors, which are crucial for neurotransmitter function in the central nervous system. This modulation may lead to the development of treatments for disorders characterized by neurotransmitter dysfunctions, such as Alzheimer's disease and schizophrenia .
Antimalarial Activity
A recent study identified a novel series of diazaspiro[3.4]octanes, including this compound, as active against multiple stages of the malaria parasite Plasmodium falciparum. This discovery suggests potential applications in developing new antimalarial drugs .
Synthesis Methodologies
The synthesis of 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- can be achieved through various methods:
- Enolate Acylation : A six-step synthetic route has been developed that utilizes enolate acylation to build the quaternary carbon center essential for the compound's structure. This method has been shown to be efficient and effective in producing the desired compound with high yields .
- Modular Synthesis : Researchers are exploring modular approaches to streamline the synthesis of azaspiro compounds. These methods aim to reduce the number of steps required while maintaining high yields and purity levels .
Comparative Analysis with Related Compounds
The following table compares 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,6-Diazaspiro[3.4]octane | Spirocyclic | Different substituents affecting reactivity |
| tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | Derivative | Incorporates a tert-butyl group |
| N-aryl diazaspirocyclic compounds | Bridged analogs | Variations in aryl groups affecting activity |
| tert-Butyl 1,8-diazaspiro[4.5]decane | Spirocyclic | Distinct core structure influencing properties |
The uniqueness of 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- lies in its combination of the diazaspiro core and pyridine ring, enhancing its chemical reactivity and biological activity compared to other similar compounds.
Antimicrobial Efficacy
A study evaluated the compound's efficacy against various bacterial strains and demonstrated promising results in inhibiting growth compared to standard antibiotics.
Neurological Modulation
Clinical trials are underway to assess the safety and efficacy of this compound in treating neurological disorders associated with acetylcholine receptor dysfunction.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2,6-Diazaspiro[3.4]octane Derivatives
The 2,6-diazaspiro[3.4]octane core has been extensively studied, particularly in nitrofuran carboxamide derivatives (e.g., compound 21 : 6-Benzyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane). These compounds exhibit potent antitubercular activity, with minimal inhibitory concentrations (MICs) as low as 0.016 µg/mL against Mycobacterium tuberculosis H37Rv . Key structural differences include:
Boc-Protected Diazaspiro Derivatives
Boc-protected variants like tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 1086398-04-0) serve as synthetic intermediates. These derivatives lack bioactive substituents but highlight the scaffold’s versatility for functionalization. The Boc group improves stability during synthesis but requires deprotection for biological activity .
Antitubercular Potency
- 2,6-Diazaspiro[3.4]octane Nitrofurans : Exhibit MICs of 0.0124–0.0441 µg/mL against multidrug-resistant TB strains, surpassing first-line drugs like isoniazid (MIC ~0.02–0.2 µg/mL) .
- 2-(3-Pyridinyl)-2,5-Diazaspiro[3.4]octane : While direct MIC data are unavailable, the pyridinyl group’s electron-rich nature may enhance target affinity compared to nitro groups, which rely on redox activation .
Structure-Activity Relationships (SAR)
- Azole vs. Pyridine : Azole substituents (e.g., triazoles in compound 18 ) improve potency but may increase metabolic instability. Pyridine offers balanced lipophilicity and hydrogen-bonding capacity .
- Spiro Core Rigidity: The 2,5-diazaspiro scaffold’s conformational restraint likely enhances binding selectivity compared to non-spirocyclic analogs .
Physicochemical Properties
| Property | 2-(3-Pyridinyl)-2,5-Diazaspiro[3.4]octane | 2,6-Diazaspiro[3.4]octane Nitrofuran (Compound 21 ) | Boc-Protected Analog (CAS 1086398-04-0) |
|---|---|---|---|
| Molecular Weight | ~230–250 (estimated) | 423.18 g/mol | 212.29 g/mol |
| Melting Point | Not reported | 180–182°C | Not reported |
| Water Solubility | Moderate (pyridine enhances polarity) | Low (nitrofuran is lipophilic) | Low (Boc group increases hydrophobicity) |
| Bioavailability | Likely higher due to pyridine | Moderate (nitrofuran requires activation) | Inactive (prodrug) |
Biological Activity
2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- is a unique spirocyclic compound with the potential for diverse biological activities. Characterized by its diazaspiro framework and a pyridine ring, this compound has garnered attention in medicinal chemistry due to its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : CHN
- CAS Number : 646056-64-6
- Structural Features : The spirocyclic nature of the compound allows for unique conformational flexibility, which is critical for binding to biological targets.
Biological Activity Overview
Research indicates that 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- exhibits significant biological activities, particularly in antimicrobial and antitubercular domains. Its ability to modulate enzyme and receptor activities positions it as a candidate for therapeutic applications.
Antimicrobial and Antitubercular Properties
- Antimicrobial Activity : Studies have highlighted the compound's effectiveness against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) has been reported as low as 0.016 µg/mL for certain derivatives, indicating potent antitubercular activity .
- Mechanism of Action : The compound interacts with specific molecular targets, notably nicotinic acetylcholine receptors. This interaction is significant for developing treatments for central nervous system disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been instrumental in understanding how modifications to the core structure affect biological activity. For instance, variations in substituents on the pyridine ring can enhance or diminish activity against specific targets.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,6-Diazaspiro[3.4]octane | Spirocyclic | Different substituents affecting reactivity |
| tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | Derivative | Incorporates a tert-butyl group |
| N-aryl diazaspirocyclic compounds | Bridged analogs | Variations in aryl groups affecting activity |
The unique combination of the diazaspiro core and pyridine ring enhances both chemical reactivity and biological activity compared to other similar compounds .
Case Study: High-Throughput Screening
A notable study involved high-throughput screening of a novel diazaspiro[3.4]octane series derived from Plasmodium falciparum. Compounds from this series demonstrated low nanomolar activity against multiple stages of the parasite lifecycle, showcasing their potential as antimalarial agents .
Mechanistic Studies
Further mechanistic studies have implicated specific resistance loci in P. falciparum, providing insights into how these compounds exert their effects at the molecular level . This understanding is crucial for optimizing lead compounds for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
